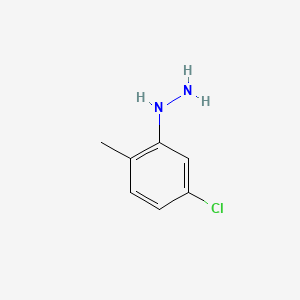
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within the realm of specialized organic molecules, often characterized by their intricate synthesis processes, distinct molecular structures, and unique chemical properties. Compounds like ureas and their derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of complex urea derivatives typically involves multi-step reactions, starting from basic chemical precursors to the final product. For instance, the synthesis of specific urea derivatives has been achieved through reactions involving carbonylation with triphosgene or via a one-step synthesis entailing nucleophilic and electrophilic substitution reactions followed by oxidation processes (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and potential interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the structural characterization of related urea compounds has been extensively performed using these methods, providing insight into their molecular geometry and confirming the presence of specific functional groups (Choi et al., 2011).
科学的研究の応用
Synthesis and Antibacterial Activity A study on the synthesis and antibacterial activity of urea derivatives highlights their potential in inhibiting bacterial DNA polymerase and the growth of Gram-positive bacteria. These compounds, through their structural design and synthesis, demonstrate potent antibacterial activity, suggesting their application in developing new antibacterial agents (Zhi et al., 2005).
Crystal Structure Analysis The crystal structure of a phenylurea herbicide provides insight into the molecular interactions and structural configurations of such compounds. Understanding these structural aspects can guide the design of new urea-based molecules with improved efficacy and specificity (Kang et al., 2015).
Stereoselective Synthesis Research into the stereoselective synthesis of active metabolites of kinase inhibitors shows the complexity and specificity needed in drug design. This study underscores the importance of stereochemistry in the biological activity of pharmaceuticals, suggesting a potential area of application for complex urea compounds (Chen et al., 2010).
FGF Receptor-1 Tyrosine Kinase Inhibition Compounds showing selective inhibition of the FGF receptor-1 tyrosine kinase highlight the role of urea derivatives in targeted cancer therapy. Their ability to inhibit specific kinases involved in cancer progression suggests their usefulness in developing targeted anticancer therapies (Thompson et al., 2000).
Directed Lithiation Studies on the directed lithiation of urea compounds provide valuable insights into synthetic chemistry, offering methodologies for functionalizing molecules in specific positions. This research has implications for the synthesis of complex organic molecules with potential applications in medicinal chemistry (Smith et al., 2013).
Enzyme Inhibition and Anticancer Activity Research on unsymmetrical 1,3-disubstituted ureas showcases their potential in enzyme inhibition and anticancer activity. This highlights the therapeutic potential of urea derivatives in treating various diseases by targeting specific enzymes or cancer cells (Mustafa et al., 2014).
特性
IUPAC Name |
1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-5-3-7-18(13-16)23-21(25)22-15-20(24-9-11-27-12-10-24)17-6-4-8-19(14-17)26-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUDTXZGXNVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)
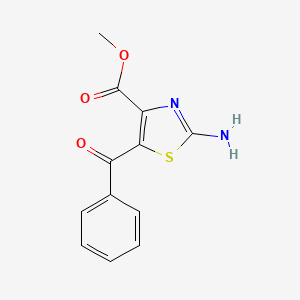
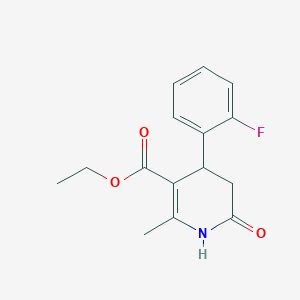
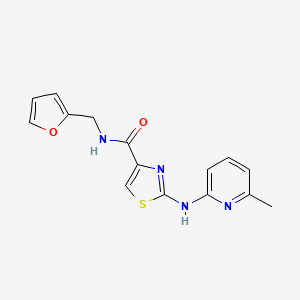
![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)
![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)
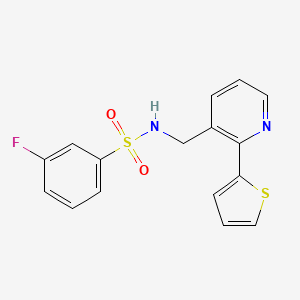
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)
